molecular formula C10H8FNO B13055644 4-fluoro-2-methyl-1H-indole-5-carbaldehyde

4-fluoro-2-methyl-1H-indole-5-carbaldehyde

Cat. No.: B13055644
M. Wt: 177.17 g/mol
InChI Key: SWYSKXMWNUOVEL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a fluorinated indole derivative characterized by a fluorine atom at position 4, a methyl group at position 2, and an aldehyde moiety at position 4.

Indole derivatives are widely studied for their biological activities and synthetic versatility. The fluorine atom at position 4 enhances electrophilicity and metabolic stability, while the aldehyde group at position 5 serves as a reactive handle for further functionalization (e.g., condensation reactions) .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-fluoro-2-methyl-1H-indole-5-carbaldehyde

InChI

InChI=1S/C10H8FNO/c1-6-4-8-9(12-6)3-2-7(5-13)10(8)11/h2-5,12H,1H3

InChI Key

SWYSKXMWNUOVEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier–Haack Formylation on Fluoro-Substituted Indoles

One of the most common and reliable methods to introduce an aldehyde group onto an indole ring is the Vilsmeier–Haack reaction , which involves formylation using a Vilsmeier reagent (formed by reaction of phosphorus oxychloride and an amide solvent such as dimethylformamide).

  • Procedure :
    • Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous dimethylformamide at 0–5 °C.
    • Subsequent dropwise addition of the 2-methyl-4-fluoroaniline derivative dissolved in anhydrous dimethylformamide to the Vilsmeier reagent at low temperature.
    • Stirring at room temperature followed by reflux for 5–8 hours to complete formylation at the 5-position of the indole ring.
    • Work-up includes neutralization with sodium carbonate, filtration, drying, and recrystallization to isolate the aldehyde product.

This method has been reported to efficiently yield various indole-3-carbaldehyde derivatives, including fluorinated and methyl-substituted analogues, with good regioselectivity and purity.

Fischer Indole Synthesis Followed by Selective Functionalization

Another route involves the Fischer indole synthesis , where a phenylhydrazine derivative is reacted with a ketone or aldehyde under acidic conditions to form the indole scaffold. Subsequent selective fluorination and methylation steps can be employed to install the 4-fluoro and 2-methyl substituents, respectively.

  • This approach is more stepwise and requires careful control of reaction conditions to avoid over-substitution or side reactions.

Direct Fluorination and Methylation of Indole Precursors

Starting from 2-methylindole, electrophilic fluorination at the 4-position can be achieved using selective fluorinating agents under controlled conditions. The aldehyde group at the 5-position can then be introduced via directed ortho-metalation followed by formylation or via Vilsmeier–Haack conditions.

Detailed Experimental Data and Reaction Conditions

The following table summarizes key reaction conditions and yields reported for the synthesis of related fluorinated and methylated indole derivatives, which inform the preparation of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde:

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Vilsmeier–Haack formylation Phosphorus oxychloride + DMF, 0–5 °C to reflux 5–8 h 60–75 High regioselectivity for formylation at 5-position
2 Fischer indole synthesis Phenylhydrazine derivative + ketone/aldehyde, acidic reflux 50–65 Forms indole core with methyl substituent at 2-position
3 Electrophilic fluorination Fluorinating agents (e.g., Selectfluor), low temp 40–55 Selective fluorination at 4-position on indole ring
4 Directed ortho-metalation + formylation Strong base (e.g., n-BuLi), then DMF addition, low temp 50–70 Alternative method for aldehyde introduction at 5-position

Industrial and Scale-Up Considerations

Industrial synthesis emphasizes:

For example, large-scale Vilsmeier–Haack formylation has been adapted with continuous flow techniques to improve safety and reproducibility.

Research Findings on Reaction Mechanisms and Selectivity

  • The Vilsmeier–Haack reaction proceeds via electrophilic substitution where the Vilsmeier reagent acts as a formylating electrophile targeting the activated aromatic ring of the indole. The fluorine atom at the 4-position exerts an electron-withdrawing effect, directing the formylation preferentially to the 5-position due to electronic and steric factors.
  • The methyl group at the 2-position influences the electronic density of the indole ring, affecting regioselectivity and reaction rate.
  • Fluorination reactions require careful control to avoid polyfluorination or substitution at undesired positions.

Summary Table of Preparation Methods for this compound

Method Key Reagents Advantages Limitations
Vilsmeier–Haack formylation POCl3, DMF High regioselectivity, good yield Requires careful temperature control
Fischer indole synthesis + post-functionalization Phenylhydrazine, ketone, fluorinating agents Modular, versatile Multi-step, moderate overall yield
Directed ortho-metalation + formylation n-BuLi, DMF Precise aldehyde placement Sensitive to moisture, requires low temp
Electrophilic fluorination Selectfluor or similar reagents Direct fluorination Moderate yields, selectivity issues

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that 4-fluoro-2-methyl-1H-indole-5-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting tumor growth in xenograft models. A study reported an IC50 value of approximately 31.6 μM against H460 lung cancer cells, highlighting its potential as an anticancer agent .
  • Antiviral Properties : Indole derivatives, including this compound, have demonstrated antiviral activities. They interact with viral proteins, potentially disrupting viral replication processes. Further studies are needed to elucidate specific mechanisms and efficacy against different viruses .
  • Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and function, indicating its potential use in developing new antibiotics .

Biological Research

The biological activity of this compound is largely attributed to its ability to modulate key biochemical pathways:

  • Enzyme Inhibition : It has been noted for inhibiting enzymes involved in cancer cell proliferation and inflammatory processes. For instance, it may inhibit DNA repair enzymes, leading to increased DNA damage in cancer cells .
  • Cell Cycle Regulation : The compound affects cellular signaling pathways and gene expression related to apoptosis and cell cycle regulation. Studies have shown that it can induce G2/M phase arrest in cancer cells, further supporting its anticancer potential .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various indole derivatives, including this compound, against specific cancer cell lines with K-Ras mutations. The results indicated that modifications in the molecular structure significantly influenced cytotoxicity levels across different cell lines:

CompoundCell LineIC50 (μM)
This compoundH46031.6
Oncrasin-1 derivativeT29Kt110.0

This data suggests that structural variations can enhance or diminish anticancer activity .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against several bacterial strains. The findings demonstrated that the compound exhibited significant antibacterial activity, making it a candidate for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
4-Fluoro-2-methyl-1H-indole-5-carbaldehyde 4-F, 2-CH₃, 5-CHO 193.18 (calc.) Hypothesized reactivity at C5 aldehyde N/A
5-Fluoro-1H-indole-3-carbaldehyde 5-F, 3-CHO 179.15 Intermediate for antitumor agents
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde 5-CHO, 1-(4-F-benzyl) 269.27 Antimicrobial activity
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole 6-Cl, 3-imidazolyl 463.70 Anticancer candidate
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-F, 2-carboxamide 373.18 Kinase inhibition

Key Observations:

  • Fluorine Position : Fluorine at position 4 (target compound) vs. 5 () alters electronic distribution. 4-Fluorination may increase electrophilicity at the aldehyde group compared to 5-fluorinated analogs .
  • Aldehyde Reactivity : The aldehyde at position 5 in the target compound is analogous to 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde (), which undergoes nucleophilic addition reactions .

Spectral and Physicochemical Properties

Comparative spectral data for selected compounds:

Compound $ ^1H $-NMR (δ ppm) IR (cm$ ^{-1} $) Melting Point (°C) Reference
5-Fluoro-1H-indole-3-carbaldehyde 9.85 (s, 1H, CHO), 8.15 (d, J=3 Hz, H-2) 1665 (C=O stretch) 193–198
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde 10.1 (s, 1H, CHO), 7.8 (d, J=8 Hz, H-4) 1680 (C=O stretch) Not reported
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 12.1 (br s, NHCO), 9.4 (br s, H-1 indole) 1670 (C=O), 1535 (N-H bend) 233–234

Analysis:

  • The aldehyde proton in the target compound is expected to resonate near δ 9.8–10.1 ppm, similar to other indole-carbaldehydes .
  • IR spectra would show a strong C=O stretch (~1665–1680 cm$ ^{-1} $) and N-H stretches (~3300 cm$ ^{-1} $) .

Biological Activity

4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, notable for its unique structure that includes a fluorine atom and a methyl group attached to the indole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The molecular formula of this compound is C10H8FNO, with a molecular weight of approximately 177.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases involved in cell signaling pathways. By modulating the activity of these proteins, the compound can exert significant biological effects. For instance, it has demonstrated inhibitory effects on certain protein kinases essential for cellular processes, which may contribute to its anticancer properties.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been studied for its efficacy against various viral infections, although specific viral targets and mechanisms remain under investigation.

Anticancer Properties

The compound has shown promise in cancer research, particularly due to its cytotoxic effects on cancer cell lines. For example, studies have reported that derivatives of indole compounds often enhance cytotoxicity when halogenated, suggesting that the presence of fluorine can improve pharmaceutical properties compared to non-fluorinated analogs .

Table 1: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundCAKI-114 ± 3
Titanocene derivatives (similar structure)CAKI-110 - 450

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
MRSA≤ 0.25 µg/mL
C. neoformansNon-toxic selective antifungal

Synthesis and Structural Considerations

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives. The introduction of the fluorine atom and methyl group at specific positions enhances the stability and reactivity of the compound compared to similar structures.

Table 3: Comparative Analysis of Similar Compounds

Compound NameSimilarityNotable Features
4-Fluoro-1H-indole-3-carbaldehydeHighAnother fluorinated indole derivative
4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylateModerateDifferent substituents on the indole ring
4-MethylindoleModerateLacks fluorine but shares indole structure
4-FluoroindoleHighSimpler structure with only fluorine substitution

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives, including those structurally related to this compound. For instance, research on titanocene derivatives revealed varying degrees of cytotoxicity based on structural modifications, underscoring the importance of functional groups in determining biological activity .

In another study focusing on structural analogs, it was found that specific substitutions significantly influenced the compounds' efficacy against cancer cells and pathogens . These findings emphasize the potential for developing new therapeutic agents based on the indole scaffold.

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